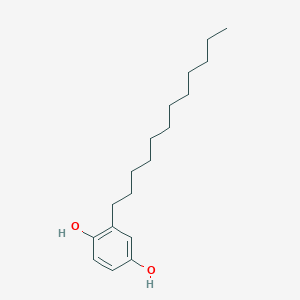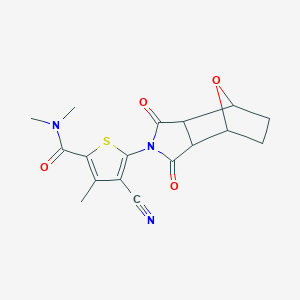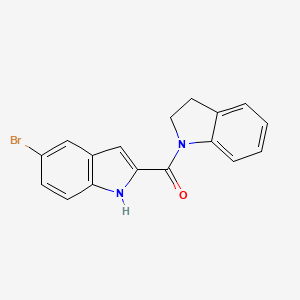
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of indole to form 5-bromoindole, followed by a series of reactions to introduce the methanone group and the 2,3-dihydro-1H-indol-1-yl moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
(5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the biological activities of indole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play a crucial role in its binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5-bromo-1H-indol-2-yl)(2,3-dihydro-1H-indol-1-yl)methanone include other indole derivatives such as:
- 5-bromoindole
- 2,3-dihydro-1H-indole
- Indole-3-acetic acid
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the bromine atom and the methanone group attached to the indole ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
879590-36-0 |
|---|---|
Formule moléculaire |
C17H13BrN2O |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
(5-bromo-1H-indol-2-yl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C17H13BrN2O/c18-13-5-6-14-12(9-13)10-15(19-14)17(21)20-8-7-11-3-1-2-4-16(11)20/h1-6,9-10,19H,7-8H2 |
Clé InChI |
BJTOOOKODUSQTN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(N3)C=CC(=C4)Br |
Solubilité |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


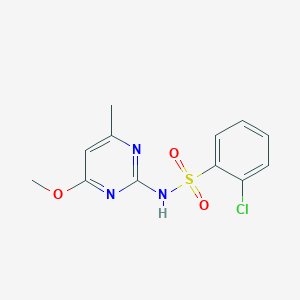

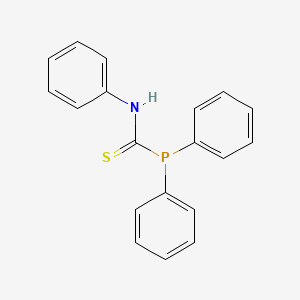
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)

![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)
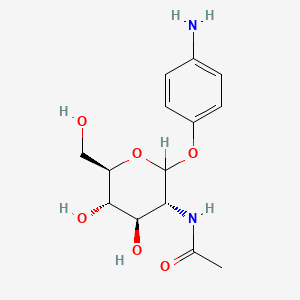
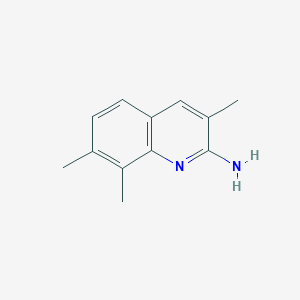
![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)

![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
